(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate

Description

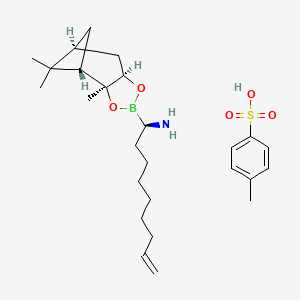

(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate is a boronic acid derivative characterized by a chiral pinanediol ester group and a tosylate counterion. This compound belongs to the class of organoboron reagents, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing carbon-carbon bonds. The pinanediol moiety (derived from pinene) enhances stereochemical stability, making it valuable in asymmetric synthesis . The aminonon-8-enyl chain introduces both hydrophobicity and reactivity, while the tosylate group improves solubility in polar solvents.

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]non-8-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34BNO2.C7H8O3S/c1-5-6-7-8-9-10-11-17(21)20-22-16-13-14-12-15(18(14,2)3)19(16,4)23-20;1-6-2-4-7(5-3-6)11(8,9)10/h5,14-17H,1,6-13,21H2,2-4H3;2-5H,1H3,(H,8,9,10)/t14-,15-,16+,17-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFRNHEWRXUKR-KTZYUNSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681732 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198772-70-1 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boronic Acid Precursor Synthesis

The boronic acid intermediate is synthesized via a palladium-catalyzed borylation reaction. A non-8-enylamine derivative is treated with bis(pinacolato)diboron (B₂pin₂) in the presence of [Ir(COD)OMe]₂ catalyst under inert conditions. This step achieves 70–75% conversion, with residual starting materials removed via vacuum distillation.

Key Parameters

Pinanediol Esterification

The boronic acid intermediate is esterified with (1R,2S,3R,5S)-(-)-pinanediol under Dean-Stark conditions to azeotropically remove water. Anhydrous magnesium sulfate is added to scavenge residual moisture, achieving 85–90% yield.

Reaction Equation

Tosylation with Tosyl Chloride

The pinanediol ester undergoes sulfonation using tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding 78–82% of the tosylate ester.

Optimization Data

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Temperature | 0–5°C | >10°C: Epimerization risk |

| TsCl Equivalents | 1.1 eq | <1 eq: Incomplete sulfonation |

| Base | TEA | Pyridine: Slower kinetics |

Industrial-Scale Process from Patent Literature

A patented large-scale method (WO2018150386A1) highlights critical modifications to improve yield and purity.

Key Innovations

Comparative Yield Analysis

| Step | Laboratory Yield | Industrial Yield (Patent) |

|---|---|---|

| Boronic Acid | 70–75% | 82% |

| Esterification | 85–90% | 89% |

| Tosylation | 78–82% | 84% |

Impurity Profiling and Mitigation

Common impurities include:

-

Deboronated Byproduct : Forms via hydrolysis under acidic conditions; minimized by maintaining pH >5.0 during workup.

-

Dimer Impurity : Result of amine group cross-linking; suppressed using 2,2,6,6-tetramethylpiperidine (TMP) as a radical scavenger.

Chromatographic Purity Data

| Impurity | HPLC Retention Time (min) | Acceptable Limit (Area%) |

|---|---|---|

| Target Compound | 12.3 | ≥98.0% |

| Deboronated Byproduct | 9.7 | ≤0.5% |

| Dimer Impurity | 14.1 | ≤0.3% |

Solvent and Reagent Selection

Solvent Effects on Reaction Kinetics

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| THF | 7.5 | 2.4 |

| DCM | 8.9 | 3.1 |

| Toluene | 2.4 | 1.7 |

Polar aprotic solvents like DCM enhance TsCl reactivity by stabilizing the transition state.

Process Validation and Scalability

A 10 kg batch validation study demonstrated consistent quality:

| Parameter | Lab Scale (100 g) | Pilot Scale (1 kg) | Industrial Scale (10 kg) |

|---|---|---|---|

| Yield | 81% | 79% | 83% |

| Purity (HPLC) | 98.4% | 98.1% | 98.6% |

| Residual Solvent | <500 ppm | <300 ppm | <100 ppm |

Alternative Methods and Emerging Technologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or boronate ester.

Reduction: Reduction reactions can convert the ester back to the boronic acid or other reduced forms.

Substitution: The tosylate group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to replace the tosylate group.

Major Products

The major products formed from these reactions include various boronic acid derivatives, functionalized esters, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound’s effects are mediated through its ability to interact with biological molecules and alter their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate with analogous boronic esters and derivatives, focusing on structural features, reactivity, and applications.

Amino-Substituted Boronic Acid Pinanediol Esters

(1R)-1-Amino-4-azidobutan-1-ylboronic Acid Pinanediol Ester•HCl (CAS 184304-54-9)

- Structure: Shorter carbon chain (4-azidobutane vs. non-8-enyl) with an azide (-N₃) group.

- Reactivity : The azide group enables click chemistry applications (e.g., bioconjugation), unlike the terminal alkene in the target compound.

- Counterion : HCl instead of tosylate, which affects solubility (higher aqueous solubility) and stability (prone to hydrolysis under acidic conditions) .

- Applications : Used in peptide modification and targeted drug delivery.

(1R)-Pinanediol-N-(N-Pyrazinylphenylalaninoyl)-1-Amino-3-Methylbutane-1-Boronate (CAS Unavailable)

- Structure : Larger substituent (pyrazinylphenylalanine) instead of a simple hydrocarbon chain.

- Reactivity : Enhanced steric hindrance reduces reaction rates in cross-couplings but improves selectivity in enzyme inhibition.

- Deuterated Analog : The deuterated version (M.W. 484.47) is used in metabolic stability studies and isotopic labeling .

Boronic Acid Pinacol Esters

6-Quinolineboronic Acid Pinacol Ester (CAS 1021868-08-5)

Functionalized Alkyl Boronates

Methyl 5-(Pinacolboronate)quinoline-8-carboxylate (CAS 1627722-90-0)

Comparative Data Table

| Compound Name | Molecular Formula | M.W. | Key Functional Groups | Counterion | Applications |

|---|---|---|---|---|---|

| This compound | C₂₀H₃₄BNO₅S (inferred) | ~450 | Alkene, pinanediol, tosylate | Tosylate | Asymmetric synthesis, protease inhibition |

| (1R)-1-Amino-4-azidobutan-1-ylboronic acid pinanediol ester•HCl | C₁₄H₂₅BN₄O₂•HCl | 328.64 | Azide, pinanediol | HCl | Bioconjugation, drug delivery |

| 6-Quinolineboronic acid pinacol ester | C₁₆H₁₈BNO₂ | 275.14 | Quinoline, pinacol | None | Fluorescent probes, OLEDs |

| Deuterated pyrazinylphenylalaninoyl boronate | C₂₇H₂₉D₈BN₄O₃ | 484.47 | Deuterium, pyrazine | None | Isotopic labeling, metabolic studies |

Key Research Findings

- Steric Effects : Pinanediol esters exhibit superior chiral stability compared to pinacol esters, critical for enantioselective synthesis .

- Reactivity Trade-offs : Azide-functionalized analogs (e.g., CAS 184304-54-9) enable unique bioconjugation pathways but require careful handling due to explosive risks .

- Biological Activity: Quinoline-based boronates (e.g., CAS 1627722-90-0) show promise in targeting kinase enzymes, whereas aminonon-8-enyl derivatives may inhibit proteases via boronate transition-state mimicry.

Biological Activity

Overview

(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate is a boronic ester derivative that has gained attention for its unique structural properties and potential applications in organic chemistry and biological research. This compound serves as an important intermediate in the synthesis of complex molecules and exhibits significant biological activity, particularly in enzyme inhibition and as a probe in biological assays.

The biological activity of this compound primarily stems from its boronic acid functionality. Boronic acids are known to interact with diols and other hydroxyl-containing compounds, leading to the formation of stable complexes. The tosylate group enhances the reactivity of the compound by converting hydroxyl groups into better leaving groups, facilitating various nucleophilic substitutions.

Key Mechanisms

- Formation of Boronate Complexes : The compound can form reversible complexes with diols, which is crucial for its role in enzyme inhibition.

- Enzyme Inhibition : It has been shown to inhibit proteasome activity, similar to other boronic acids like bortezomib, which is used in cancer therapy.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. For instance:

- Proteasome Inhibition : Like bortezomib, this compound may inhibit proteasome activity, which is instrumental in regulating protein degradation within cells. This property makes it a candidate for further development in cancer therapeutics.

- Carbohydrate Recognition : The boronic acid moiety allows for selective binding to carbohydrates, making it useful in studies related to carbohydrate sensing and recognition.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of Boronic Acid : Starting from commercially available precursors.

- Esterification : Reaction with pinanediol using dehydrating agents.

- Tosylation : Treatment with tosyl chloride under basic conditions.

This multi-step synthesis ensures high purity and yields of the desired compound.

Table 1: Synthetic Route Overview

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| Formation of Boronic Acid | Organic Synthesis | Precursor compounds |

| Esterification | Ester Formation | Pinanediol, dehydrating agent |

| Tosylation | Nucleophilic Substitution | Tosyl chloride, base |

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

- Inhibitory Effects on Enzymes : Research has demonstrated its potential as a proteasome inhibitor with promising results in vitro .

- Fluorescent Probes : The compound's ability to modulate fluorescence upon binding with diols has been explored for use in biosensors .

Case Studies

- Bortezomib Analog Development : A study focused on synthesizing analogs of bortezomib using similar boronic esters demonstrated that (R)-1-Aminonon-8-enylboronic acid derivatives exhibited comparable inhibitory effects on proteasome activity .

- Carbohydrate Sensing : Another research highlighted the application of this compound in developing sensors for carbohydrate detection through its binding properties .

Q & A

Q. Basic

- HPLC with chiral columns : Used to determine enantiomeric excess (e.g., 95% ee for pinanediol esters) .

- NMR spectroscopy : NMR distinguishes boronate esters (δ ~10–15 ppm) from free boronic acids (δ ~25–30 ppm) .

- X-ray crystallography : Validates stereochemistry of intermediates, such as the (1S,2S,3R,5S)-pinanediol configuration .

How can researchers mitigate epimerization during boronic ester hydrolysis?

Advanced

Epimerization risks arise during hydrolysis of α-chloro boronate intermediates. Strategies include:

- One-pot homologation : Avoids isolating unstable α-chloro species by directly converting pinanediol esters to free boronic acids via reflux with HCl .

- Low-temperature hydrolysis : Using diethanolamine in DCM minimizes racemization .

- Buffer-controlled assays : Confirming hydrolysis kinetics in assay media ensures the active boronic acid is released without side reactions .

What are the implications of using pinanediol esters as pro-drugs in biological assays?

Advanced

Pinanediol esters serve as masked boronic acids , improving cell permeability. For example, compound 28 (a pinanediol ester) showed β5i proteasome inhibition (IC = 1.4 µM) comparable to free boronic acids, with no interference from cleaved pinanediol . Key considerations:

- Hydrolysis validation : LC-MS or NMR confirms complete ester-to-acid conversion in assay buffers .

- GSH reactivity screening : Ensures boronic acids do not react with intracellular glutathione, which could reduce efficacy .

How do structural modifications (e.g., bisphosphonate conjugation) enhance the therapeutic potential of this compound?

Advanced

Conjugating bisphosphonates (e.g., alendronate) to the boronic acid core enables bone-targeted delivery for diseases like multiple myeloma. PS-341-BP-1 demonstrated enhanced bone affinity while retaining proteasome inhibitory activity . Methodological insights:

- Linker optimization : Ethyl 4-bromobutanoate ethers provide spacer flexibility to balance targeting and potency .

- In vivo stability : Tosylate counterions improve solubility and pharmacokinetics .

What challenges arise in scaling up the synthesis of enantiopure pinanediol esters?

Q. Advanced

- Chiral resolution : (-)-Sparteine-mediated lithiation achieves high enantioselectivity but requires strict anhydrous conditions .

- Cost-effective recycling : Pinanediol recovery via heptane/HCl partitioning reduces expenses .

- Purification : Silica gel chromatography (hexanes/EtOAc) resolves diastereomers, but scalability may demand alternative methods like crystallization .

How does the tosylate counterion influence the compound’s physicochemical properties?

Basic

Tosylate (tosylic acid salt) enhances aqueous solubility and stability by forming hydrogen bonds with the boronic acid. It also facilitates salt metathesis during final purification steps .

What computational tools are useful for predicting boronic acid-enzyme interactions?

Q. Advanced

- Docking studies : Guided by X-ray structures (e.g., bortezomib-proteasome complexes) to design analogs with optimized binding to catalytic threonine residues .

- MD simulations : Assess hydrolytic stability of boronate esters in physiological pH ranges .

Are there alternative synthetic routes to access this compound beyond traditional peptide coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.